molecular formula C8H3FINO B13135472 2-Fluoro-4-formyl-3-iodobenzonitrile

2-Fluoro-4-formyl-3-iodobenzonitrile

Cat. No.: B13135472
M. Wt: 275.02 g/mol
InChI Key: WXINXKSRTCKPIW-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-3-iodobenzonitrile is an organic compound with the molecular formula C8H3FINO It is a derivative of benzonitrile, featuring fluorine, iodine, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formyl-3-iodobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-formyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: The major product is 2-Fluoro-4-carboxy-3-iodobenzonitrile.

    Reduction Reactions: The major product is 2-Fluoro-4-hydroxymethyl-3-iodobenzonitrile.

Scientific Research Applications

2-Fluoro-4-formyl-3-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formyl-3-iodobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-Fluoro-4-formyl-3-iodobenzonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H3FINO

Molecular Weight

275.02 g/mol

IUPAC Name

2-fluoro-4-formyl-3-iodobenzonitrile

InChI

InChI=1S/C8H3FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H

InChI Key

WXINXKSRTCKPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)I)F)C#N

Origin of Product

United States

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